A Comprehensive Technical Guide to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
A Comprehensive Technical Guide to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzonitriles serve as pivotal building blocks. Their unique electronic properties and versatile reactivity make them indispensable precursors for a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a specific, yet significant, member of this class: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile . While not as extensively documented as some of its isomers, this compound presents a unique substitution pattern that is of considerable interest for the synthesis of novel chemical entities. This document provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight, alongside a detailed exploration of its synthesis, characterization, and potential applications.
Core Molecular Attributes
The fundamental identity of a chemical compound is established by its structure and, consequently, its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
Chemical Structure and Formula
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is characterized by a benzene ring substituted with a bromine atom at the 3-position, a nitrile group at the 1-position, and a 1,3-dioxolane group at the 4-position. The dioxolane moiety is a cyclic acetal, which serves as a protecting group for a formyl (aldehyde) functional group.
Based on this structure, the molecular formula is determined to be C₁₀H₈BrNO₂ .
Molecular Weight: Calculation and Verification
The molecular weight is a cornerstone of chemical quantification. It is calculated by summing the atomic weights of each atom in the molecular formula.
Theoretical Calculation:
Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):
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Carbon (C): 10 atoms × 12.011 u = 120.11 u
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Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
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Bromine (Br): 1 atom × 79.904 u = 79.904 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 120.11 + 8.064 + 79.904 + 14.007 + 31.998 = 254.083 u
This value is typically expressed in grams per mole ( g/mol ) for macroscopic applications. Commercial suppliers and chemical databases confirm this molecular weight.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2586125-79-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |
| Molecular Weight | 254.08 g/mol | [1] |
| Monoisotopic Mass | 252.974 g/mol | Calculated |
Synthesis and Chemical Logic
Understanding the synthetic pathway to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is crucial for its practical application and for appreciating the strategic use of protecting groups in multi-step synthesis. While a specific, detailed protocol for this exact isomer is not widely published, a highly plausible and logical synthetic route can be constructed from its immediate precursor, 3-Bromo-4-formylbenzonitrile .
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to the protection of the aldehyde group of 3-Bromo-4-formylbenzonitrile as the final synthetic step. This is a common strategy to prevent the aldehyde from undergoing unwanted side reactions in subsequent synthetic transformations where it might be exposed to nucleophiles or reducing agents.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Acetal Formation
The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile from 3-Bromo-4-formylbenzonitrile is a classic acid-catalyzed acetalization reaction.
Reaction: 3-Bromo-4-formylbenzonitrile + Ethylene Glycol ⇌ 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile + H₂O
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3-Bromo-4-formylbenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.1-1.5 equivalents).
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Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, is introduced to the reaction mixture.
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Water Removal: The reaction is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product.
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Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or recrystallization, to yield the pure 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.
Caption: Workflow for the synthesis of the target molecule.
Analytical Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected proton signals for the target molecule are:
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Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
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Acetal Proton: A singlet for the proton at the 2-position of the dioxolane ring (the CH group), typically appearing around δ 5.8-6.0 ppm.
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Dioxolane Protons: A multiplet (often appearing as two distinct multiplets) for the four protons of the ethylene glycol backbone of the dioxolane ring, usually in the δ 4.0-4.2 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing information about the molecule's fragmentation pattern.
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Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br isotope and the ⁸¹Br isotope.
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Fragmentation: Common fragmentation pathways for such molecules would involve the loss of fragments from the dioxolane ring and potentially the loss of the entire dioxolane moiety.
Applications in Drug Discovery and Organic Synthesis
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a valuable intermediate for several reasons:
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Orthogonal Reactivity: The bromine atom and the nitrile group offer sites for distinct chemical transformations. The bromine can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
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Protected Aldehyde: The dioxolane group is a robust protecting group for the aldehyde, allowing for extensive chemical modifications at other parts of the molecule before its deprotection to reveal the reactive aldehyde functionality. This is particularly useful in the synthesis of complex heterocyclic systems.
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Scaffold for Medicinal Chemistry: The substituted benzonitrile core is a common motif in many biologically active compounds. The specific substitution pattern of this molecule allows for the exploration of chemical space in drug discovery programs, potentially leading to the development of novel therapeutics.
Conclusion
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, with a molecular weight of 254.08 g/mol , is a specialized building block with significant potential in organic synthesis and medicinal chemistry. While not as commonly cited as some of its isomers, its unique arrangement of functional groups offers a strategic advantage for the construction of complex molecular architectures. A thorough understanding of its synthesis via the protection of its aldehyde precursor, coupled with a predictive knowledge of its analytical characteristics, empowers researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the importance of such versatile intermediates is poised to increase.
